
(2r)-2-Amino-4-Oxobutanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Amino-4-Oxobutanoic Acid, also known as L-Aspartic Acid, is a naturally occurring amino acid found in various proteins and enzymes. It plays a crucial role in the biosynthesis of other amino acids and is involved in the urea cycle and gluconeogenesis. This compound is essential for the proper functioning of the human body and is widely studied for its various applications in science and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-4-Oxobutanoic Acid can be achieved through several methods. One common approach involves the hydrolysis of asparagine, which is catalyzed by the enzyme asparaginase. Another method includes the chemical synthesis from fumaric acid and ammonia, which undergoes a series of reactions to form the desired product.
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using microorganisms such as Escherichia coli. These microorganisms are genetically engineered to overproduce the amino acid, which is then extracted and purified for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-Amino-4-Oxobutanoic Acid undergoes several types of chemical reactions, including:
Oxidation: The amino acid can be oxidized to form oxaloacetic acid.
Reduction: It can be reduced to form aspartate semialdehyde.
Substitution: The amino group can be substituted with other functional groups through various chemical reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as acyl chlorides and alkyl halides.
Major Products Formed
The major products formed from the reactions of this compound include oxaloacetic acid, aspartate semialdehyde, and various substituted derivatives depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
(2R)-2-Amino-4-Oxobutanoic Acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of other amino acids and peptides.
Biology: It plays a role in the urea cycle and gluconeogenesis, making it essential for metabolic studies.
Medicine: It is studied for its potential therapeutic effects in treating conditions such as liver disease and neurological disorders.
Industry: It is used in the production of biodegradable polymers and as a food additive to enhance flavor and nutritional value.
Mecanismo De Acción
The mechanism of action of (2R)-2-Amino-4-Oxobutanoic Acid involves its role as a precursor in the biosynthesis of other amino acids and its participation in metabolic pathways. It acts on molecular targets such as enzymes involved in the urea cycle and gluconeogenesis, facilitating the conversion of ammonia to urea and the production of glucose from non-carbohydrate sources.
Comparación Con Compuestos Similares
(2R)-2-Amino-4-Oxobutanoic Acid can be compared with other similar amino acids such as:
L-Glutamic Acid: Both are non-essential amino acids involved in protein synthesis, but L-Glutamic Acid has an additional carboxyl group.
L-Asparagine: It is an amide derivative of this compound and can be hydrolyzed to produce the latter.
L-Alanine: While both are involved in metabolic pathways, L-Alanine has a simpler structure with a single methyl group as its side chain.
The uniqueness of this compound lies in its specific role in the urea cycle and gluconeogenesis, making it indispensable for nitrogen metabolism and energy production in the body.
Propiedades
Fórmula molecular |
C4H7NO3 |
|---|---|
Peso molecular |
117.10 g/mol |
Nombre IUPAC |
(2R)-2-amino-4-oxobutanoic acid |
InChI |
InChI=1S/C4H7NO3/c5-3(1-2-6)4(7)8/h2-3H,1,5H2,(H,7,8)/t3-/m1/s1 |
Clave InChI |
HOSWPDPVFBCLSY-GSVOUGTGSA-N |
SMILES isomérico |
C(C=O)[C@H](C(=O)O)N |
SMILES canónico |
C(C=O)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


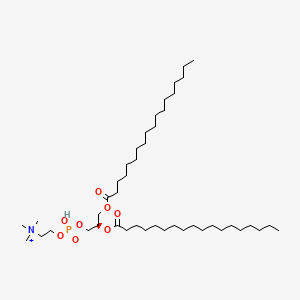
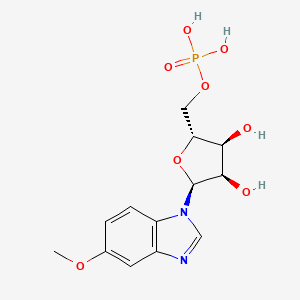
![2,5-Dibenzyloxy-3-hydroxy-hexanedioic acid bis-[(2-hydroxy-indan-1-YL)-amide]](/img/structure/B10776679.png)
![3-[(5Z)-5-[[4-(2-carboxyethyl)-5-[(Z)-(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-methyl-1H-pyrrol-2-yl]methylidene]-2-[(3-ethyl-4-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10776691.png)
![[2,4,6-Triisopropyl-phenylsulfonyl-L-[3-amidino-phenylalanine]]-piperazine-N'-beta-alanine](/img/structure/B10776712.png)
![[[(2S,3R,4R,5S)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]oxy-hydroxyphosphoryl]methylphosphonic acid](/img/structure/B10776721.png)
![3-(alpha-D-galactopyranosyloxy)-N-(3-{4-[3-({2-[(3-{4-[3-({[3-(hexopyranosyloxy)-5-nitrophenyl]carbonyl}amino)propyl]piperazin-1-yl}propyl)amino]-3,4-dioxocyclobut-1-en-1-yl}amino)propyl]piperazin-1-yl}propyl)-5-nitrobenzamide](/img/structure/B10776727.png)
![S-[(2E)-3,7-Dimethylocta-2,6-dienyl] trihydrogenthiodiphosphate](/img/structure/B10776730.png)
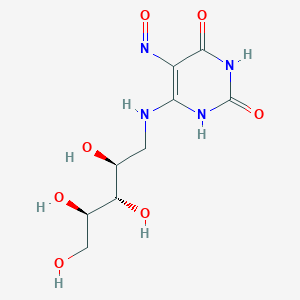

![(2S,8R)-8-Benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-(2-naphthylmethyl)-7,8-dihydroimidazo[1,2-A]pyrazin-3(2H)-one](/img/structure/B10776742.png)
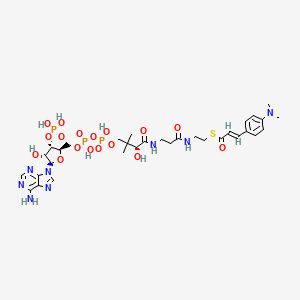
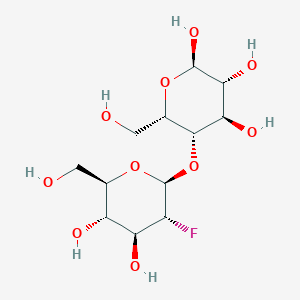
![2-{4-[2-(S)-Allyloxycarbonylamino-3-{4-[(2-carboxy-phenyl)-oxalyl-amino]-phenyl}-propionylamino]-butoxy}-6-hydroxy-benzoic acid methyl ester](/img/structure/B10776752.png)
